molecular formula C6H17N2O6P B12299691 Meldonium phosphate CAS No. 839675-63-7

Meldonium phosphate

Cat. No.: B12299691
CAS No.: 839675-63-7
M. Wt: 244.18 g/mol
InChI Key: JMGQRZWIKKHUNB-UHFFFAOYSA-N
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Description

Meldonium phosphate, also known as 3-(2,2,2-trimethylhydrazinium) propionate phosphate, is a pharmacological agent initially developed in the 1970s by the Latvian Institute of Organic Synthesis. It is primarily known for its cardioprotective and anti-ischemic properties. This compound has gained attention for its potential neuroprotective effects and its controversial use as a performance-enhancing substance in sports .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meldonium phosphate can be synthesized through the reaction of meldonium with phosphoric acid. The general procedure involves dissolving meldonium in water or another suitable solvent, followed by the addition of an equimolar quantity of phosphoric acid. The mixture is stirred at a temperature range of 20 to 50°C until the corresponding salt is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process may also include purification steps such as crystallization and filtration to obtain the desired purity .

Chemical Reactions Analysis

Reaction Mechanism and Stability

The reaction mechanism involves proton transfer from phosphoric acid to the Meldonium base, forming the phosphate salt. Meldonium’s structure (C₆H₁₄N₂O₂) contains a hydrazinium group (NH₂⁺) capable of accepting a proton, enabling salt formation with acidic counterions like phosphate .

Physicochemical Property Value
Molecular formulaC₆H₁₄N₂O₂·H₃PO₄
Molecular weight (g/mol)234.18
pKa4.14
Log P−1.37
Solubility (mol/L)0.31

Meldonium phosphate exhibits lower hygroscopicity and higher thermal stability compared to the dihydrate form, making it suitable for pharmaceutical formulations .

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) and non-aqueous titration are primary methods for analyzing this compound content.

HPLC parameters :

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 μm)

  • Mobile phase: Methanol-water-acetic anhydride (36:60:1.0, v/v/v)

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm

  • Column temperature: 30°C

Non-aqueous titration :

  • Solvent: Glacial acetic acid and acetic anhydride mixture

  • Titrant: Perchloric acid

  • Indicator: Titrated dropwise with perchloric acid

Reaction with Mitochondrial Metabolites

This compound modulates energy metabolism by inhibiting long-chain fatty acid oxidation and shifting cellular energy production to glycolysis. This occurs through inhibition of γ-butyrobetaine hydroxylase and carnitine/organic cation transporter type 2 (OCTN2), reducing l-carnitine levels .

Biochemical impact :

Parameter Effect of Meldonium
Long-chain acylcarnitinesReduced concentrations
Trimethylamine-N-oxideDecreased levels
GlycolysisEnhanced activity

Stability and Degradation

Scientific Research Applications

Neuroprotective Effects

Meldonium phosphate has shown significant promise as a neuroprotective agent. Research indicates that it promotes neuronal survival by protecting mitochondrial function during cerebral ischemia–reperfusion injury. In a rat model with middle cerebral artery occlusion, this compound reduced infarct size and improved neurological function. The compound enhances mitochondrial morphology and ATP production while inhibiting neuronal apoptosis through the activation of the Akt/GSK-3β signaling pathway .

Case Study: Cerebral Ischemia

  • Model : Rat model of middle cerebral artery occlusion.
  • Findings :
    • Reduced infarct size.
    • Improved motor function.
    • Enhanced mitochondrial function and ATP production.

Cardiovascular Applications

This compound acts as an anti-ischemic agent by shifting energy metabolism from fatty acid oxidation to glycolysis, which is less oxygen-demanding. This mechanism is particularly beneficial in treating conditions such as acute ischemia–reperfusion injury in the liver and heart .

Case Study: Acute Ischemia-Reperfusion Injury

  • Model : Wistar strain male rats subjected to liver ischemia-reperfusion.
  • Findings :
    • Decreased liver inflammation and injury.
    • Enhanced antioxidative defense mechanisms.
    • Restoration of hepatic function markers.

Metabolic Regulation

The compound also influences metabolic processes by enhancing glucose uptake and altering lipid metabolism. In studies involving sepsis models, this compound demonstrated anti-inflammatory effects and improved metabolic homeostasis .

Case Study: Sepsis Model

  • Model : Sprague-Dawley male rats subjected to fecal-induced sepsis.
  • Findings :
    • Increased antioxidant enzyme activity.
    • Reduced levels of lipid peroxidation.
    • Improved survival rates compared to untreated groups.

Athletic Performance and Recovery

Despite its controversial status in sports, this compound has been investigated for its potential to enhance athletic performance by reducing lactate production during exercise. This effect can lead to improved recovery rates among athletes .

Case Study: Athletic Performance

  • Population : Professional athletes using this compound.
  • Findings :
    • Decreased lactate levels during high-intensity exercise.
    • Speculative benefits on performance enhancement based on metabolic modulation.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate a favorable safety profile with no serious adverse effects reported in clinical settings. Studies have shown linear kinetics upon administration, suggesting predictable absorption and clearance rates .

Application AreaModel/PopulationKey Findings
NeuroprotectionRat model (cerebral ischemia)Reduced infarct size; improved motor function
Cardiovascular HealthRat model (liver ischemia)Decreased inflammation; restored hepatic function
Metabolic RegulationRat model (sepsis)Increased antioxidant activity; improved survival
Athletic PerformanceProfessional athletesDecreased lactate production; enhanced recovery

Mechanism of Action

Meldonium phosphate exerts its effects by inhibiting the biosynthesis of carnitine, a compound involved in fatty acid oxidation. By inhibiting gamma-butyrobetaine hydroxylase, meldonium reduces the transport of long-chain fatty acids into mitochondria, thereby shifting energy metabolism from fatty acid oxidation to glucose oxidation. This shift helps to protect cells from ischemic damage and improve energy production under hypoxic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Meldonium Phosphate

This compound is unique in its dual role as a cardioprotective and neuroprotective agent. Unlike carnitine, which promotes fatty acid oxidation, meldonium inhibits this process, making it beneficial in conditions where reducing fatty acid oxidation is advantageous. Additionally, meldonium’s ability to enhance glucose metabolism and protect mitochondrial function sets it apart from other similar compounds .

Biological Activity

Meldonium phosphate, commonly referred to simply as meldonium, is a compound that has garnered attention for its biological activity, particularly in the context of ischemia and neuroprotection. Developed in Latvia, it is primarily used to treat heart conditions and enhance physical performance. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Meldonium functions as a metabolic modulator , shifting energy production from fatty acid oxidation to glycolysis. This shift is particularly beneficial under conditions of reduced oxygen availability, such as during ischemic events. The primary mechanisms through which meldonium exerts its effects include:

  • Reduction of Fatty Acid Oxidation : By inhibiting the transport of long-chain fatty acids into mitochondria, meldonium reduces the production of reactive oxygen species (ROS) and oxidative stress .
  • Activation of Antioxidant Pathways : Meldonium enhances the expression of antioxidant enzymes through the activation of transcription factors like Nrf2, which increases the cellular antioxidative defense .
  • Neuroprotective Effects : In models of cerebral ischemia-reperfusion injury, meldonium has been shown to protect neuronal cells by improving mitochondrial function and reducing apoptosis .

Pharmacological Effects

The pharmacological profile of meldonium includes several key effects:

  • Cardioprotective Properties : Meldonium has been demonstrated to have protective effects against acute ischemia-reperfusion injury in liver models, primarily by modulating inflammatory responses and enhancing antioxidative activities .
  • Neuroprotection : Studies indicate that meldonium can significantly reduce infarct size and improve neurological function after ischemic events, suggesting its potential as a therapeutic agent in stroke management .
  • Performance Enhancement : Meldonium is known to improve exercise performance by reducing lactic acid accumulation and enhancing recovery rates post-exercise .

Case Studies and Experimental Data

  • Liver Ischemia-Reperfusion Injury :
    • A study demonstrated that pre-treatment with meldonium significantly reduced oxidative stress markers and improved antioxidant enzyme activities in rats subjected to liver ischemia-reperfusion injury. The results indicated a 50% increase in CuZnSOD and MnSOD activities, along with a 2.5-fold increase in GSH-Px activity compared to control groups .
    ParameterControl GroupI/R GroupI/R + Meldonium Group
    CuZnSOD ActivityBaselineIncreasedIncreased by 50%
    MnSOD ActivityBaselineIncreasedIncreased by 50%
    GSH-Px ActivityBaselineDecreasedIncreased by 2.5x
    Lipid Peroxidation LevelsBaselineElevatedReduced by 30%
  • Cerebral Ischemia :
    • In a rat model of cerebral ischemia-reperfusion injury, meldonium treatment resulted in improved mitochondrial morphology and function. The activation of the Akt/GSK-3β signaling pathway was noted as a critical mechanism for reducing neuronal apoptosis .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying meldonium phosphate's cardioprotective mechanisms?

this compound is commonly studied in rodent models of cardiovascular stress, such as monocrotaline (MCT)-induced pulmonary hypertension or lipopolysaccharide (LPS)-induced cardiac dysfunction. These models allow researchers to quantify improvements in ventricular function (e.g., right ventricular fractional area change [RVFAC], left ventricular ejection fraction [LVEF]) and mitochondrial efficiency (e.g., fatty acid oxidation [FAO]-dependent OXPHOS coupling). For example, this compound attenuated MCT-induced increases in Fulton index by 20% and restored FAO-dependent OXPHOS coupling to control levels . Experimental design should include standardized dosing protocols and validated biomarkers (e.g., serum phosphate levels, mitochondrial respiration assays) to ensure reproducibility.

Q. How can researchers differentiate this compound's effects from other meldonium salts in preclinical studies?

Comparative studies should utilize in vivo models (e.g., myocardial infarction) with controlled variables such as infarct size, area of necrosis, and metabolic markers. For instance, meldonium dihydrogen phosphate reduced necrosis area to 50.9% of the risk zone (vs. 64.3% in controls) in rat models, outperforming meldonium dihydrate . Methodologically, HPLC or LC-MS can quantify salt-specific bioavailability, while paired t-tests or ANOVA should compare outcomes across treatment groups. Ensure standardized sample preparation (e.g., pH stabilization) to avoid confounding results from salt dissociation.

Q. What methodological approaches are recommended for assessing this compound's impact on mitochondrial metabolism?

High-resolution respirometry (e.g., Oroboros O2k) can measure FAO-dependent oxygen consumption rates in cardiac tissue homogenates. Key parameters include coupling efficiency (OXPHOS/ETS ratio) and pyruvate metabolism shifts. In LPS-treated mice, this compound restored FAO-dependent OXPHOS coupling efficiency and reduced pyruvate metabolism by 30–50%, aligning with healthy controls . Normalize data to protein content or citrate synthase activity to account for mitochondrial density variations.

Advanced Research Questions

Q. How should researchers address contradictions in this compound's therapeutic efficacy across experimental models?

Discrepancies often arise from variations in disease induction methods (e.g., MCT vs. LPS models) or dosing regimens. A meta-analysis of existing data (e.g., infarct size reduction ranges from 20–50% across studies) should stratify outcomes by model type, dosage, and endpoints . For mechanistic clarity, integrate transcriptomic profiling (e.g., RNA-seq of cardiac tissue) to identify pathway-specific responses (e.g., PPAR-α activation vs. carnitine shuttle inhibition). Contradictory findings may reflect species-specific pharmacodynamics or off-target effects requiring further validation .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values for mitochondrial parameters or cardiac function metrics. For small-sample studies (n < 10), apply nonparametric tests (e.g., Mann-Whitney U) to compare treatment groups. When reporting concentration-dependent effects (e.g., phosphate levels), include 95% confidence intervals and effect sizes (Cohen’s d) to enhance interpretability. Excel’s LINEST function can compute regression slopes and errors for standard curves .

Q. How can researchers reconcile gaps in this compound's mechanistic data and clinical translatability?

Preclinical-to-clinical translation requires bridging in vitro findings (e.g., mitochondrial assays) with human biomarker data (e.g., plasma acylcarnitines). Design longitudinal studies to track dynamic responses, and use Bayesian hierarchical models to account for inter-study heterogeneity. For example, this compound’s anxiolytic effects in rodents lack human trials, necessitating Phase II trials with validated psychiatric scales (e.g., HAM-D for depression) . Collaborate with regulatory bodies to align experimental endpoints with clinical outcome assessments (COAs).

Q. Methodological Tables

Table 1. Comparative Efficacy of Meldonium Salts in Myocardial Infarction Models

ParameterControlMeldonium DihydrateMeldonium Dihydrogen Phosphate
Area of Necrosis (% Risk)64.3 ± 2.758.0 ± 2.250.9 ± 2.6*,#
Infarct Size (% Control)100.0 ± 4.199.0 ± 4.279.0 ± 4.1*,#
*Data from ; p<0.01 vs. control; #p<0.01 vs. dihydrate.

Table 2. Key Mitochondrial Parameters in LPS-Treated Mice

ParameterControlLPS ModelLPS + this compound
FAO-OXPHOS Efficiency0.85 ± 0.050.52 ± 0.03*0.80 ± 0.04#
Pyruvate Metabolism1.00 ± 0.101.65 ± 0.15*1.10 ± 0.12#
*Data from ; p<0.01 vs. control; #p<0.01 vs. LPS.

Q. Critical Considerations

  • Ethical Compliance : Adhere to institutional review protocols for animal studies and disclose conflicts of interest (e.g., industry funding) to maintain research integrity .
  • Data Reproducibility : Publish raw datasets and experimental protocols in supplementary materials, following guidelines such as the Beilstein Journal’s requirements for compound characterization .
  • Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews, and cross-reference findings with class-level data (e.g., organophosphate toxicology frameworks) where direct evidence is limited .

Properties

CAS No.

839675-63-7

Molecular Formula

C6H17N2O6P

Molecular Weight

244.18 g/mol

IUPAC Name

(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate

InChI

InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)

InChI Key

JMGQRZWIKKHUNB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-]

Origin of Product

United States

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